molecular formula C8H8Br2 B150757 (1,2-Dibromoethyl)benzene CAS No. 93-52-7

(1,2-Dibromoethyl)benzene

Cat. No. B150757
CAS RN: 93-52-7
M. Wt: 263.96 g/mol
InChI Key: SHKKTLSDGJRCTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene is described using a hybrid metal of Mg and CuCl, which provides a high yield under mild conditions . Another paper discusses the synthesis of a complex starting from a brominated benzene derivative, which reacts with alcohols to give a chiral cyclometallated complex . These methods could potentially be adapted for the synthesis of (1,2-Dibromoethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, as seen in the synthesis of 1,2-bis(methyltelluromethyl)benzene, where the crystal structure of its complexes was determined . The structure of 1,2-bis(pentaphenylphenyl)benzene was also determined by X-ray crystallography, showing a C2-symmetric conformation . These studies highlight the importance of structural analysis in understanding the properties of brominated benzene compounds.

Chemical Reactions Analysis

Chemical reactions involving brominated benzene derivatives are diverse. For example, the synthesis of benzoxazoles from 1,1-dibromoethenes through direct coupling with 2-aminophenols is reported . Additionally, the synthesis of 1,2-bis(pinacolboryl)benzene from 1,2-dibromobenzene and its subsequent reactions, including Suzuki-Miyaura coupling and hydroboration, are described . These reactions demonstrate the reactivity of brominated benzene derivatives and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be inferred from related compounds. For instance, the benzo[1,2-b:4,5-b']dichalcogenophenes synthesized in one study have planar molecular structures and are characterized by cyclic voltammetry and UV-vis spectra . The properties of 1,2-bis(trimethylsilyl)benzenes, which are precursors for benzyne, Lewis acid catalysts, and luminophores, are also discussed . These properties are crucial for the application of these compounds in various fields.

Relevant Case Studies

While no specific case studies involving (1,2-Dibromoethyl)benzene are provided, the papers offer insights into the synthesis and application of related brominated benzene derivatives. For example, the synthesis of a natural product starting from a brominated benzene derivative , and the study of intramolecular interactions and photoisomerization of 1,2-di(9-anthryl)benzene provide valuable information on the behavior of these compounds in biological and photophysical contexts.

Scientific Research Applications

Field: Organic Synthesis

  • Application : The compound is commonly used as an intermediate in the synthesis of various organic compounds .
  • Method of Application : The bromine atoms in “(1,2-Dibromoethyl)benzene” can undergo substitution reactions with other functional groups . This makes it a valuable reagent in organic synthesis.

Field: Pharmaceutical and Agrochemical Synthesis

  • Application : “(1,2-Dibromoethyl)benzene” is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
  • Method of Application : Similar to its use in organic synthesis, the bromine atoms in “(1,2-Dibromoethyl)benzene” can participate in substitution reactions with various functional groups .
  • Results : The specific outcomes of these reactions would depend on the particular pharmaceutical or agrochemical being synthesized .

Field: Laboratory Chemicals

  • Application : “(1,2-Dibromoethyl)benzene” is used in laboratories for various chemical reactions .
  • Method of Application : The specific methods of application would depend on the particular reaction being carried out .
  • Results : The outcomes of these reactions would vary based on the specific laboratory procedures .

Field: Food, Drug, Pesticide or Biocidal Product Use

  • Application : This compound may be used in the production of food, drugs, pesticides, or biocidal products .
  • Method of Application : The specific methods of application would depend on the particular product being produced .
  • Results : The outcomes would vary based on the specific product and its intended use .

Field: Fire Safety

  • Application : “(1,2-Dibromoethyl)benzene” can be used in fire safety procedures .
  • Method of Application : The compound can be used to suppress gases, vapors, and mists with a water spray jet .
  • Results : This method can prevent fire extinguishing water from contaminating surface water or the groundwater system .

Field: Commercial Supplier

  • Application : Actylis, a commercial supplier, produces “(1,2-Dibromoethyl)benzene” for pharmaceutical and industrial applications .
  • Method of Application : The specific methods of application would depend on the particular product being produced .
  • Results : The outcomes would vary based on the specific product and its intended use .

Safety And Hazards

“(1,2-Dibromoethyl)benzene” causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

1,2-dibromoethylbenzene
Source PubChem
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InChI

InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKKTLSDGJRCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052735
Record name 1,2-dibromo(phenyl)ethane
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Molecular Weight

263.96 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name (1,2-Dibromoethyl)benzene
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Product Name

(1,2-Dibromoethyl)benzene

CAS RN

93-52-7
Record name (1,2-Dibromoethyl)benzene
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Record name 1,2-Dibromo-1-phenylethane
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Record name (1,2-DIBROMOETHYL)BENZENE
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Record name Benzene, (1,2-dibromoethyl)-
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Record name 1,2-dibromo(phenyl)ethane
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Record name 1,2-dibromo(phenyl)ethane
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Record name 1,2-DIBROMO-1-PHENYLETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
KL Hubbard, JA Finch, GD Darling - Reactive and Functional Polymers, 1999 - Elsevier
Amberlite XAD-4, the commercial form of poly(divinylbenzene-co-ethylvinylbenzene), was modified by bromohydration and bromination of its pendant vinylbenzene groups. The …
Number of citations: 13 www.sciencedirect.com
WF Reynolds, DJ Wood - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
The solvent dependence of vicinal coupling constants has been investigated for (1,2-dibromoethyl)-benzene and three of its 4-substituted derivatives and for threo- and erythro(1,2-…
Number of citations: 21 cdnsciencepub.com
X Lin, C Fang, X Huang, X Xiao - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
In this work, we developed a novel method to synthesize 1,1,2-tribromoethyl arenes, which can be easily transformed to 1-bromoalkynes via base-mediated elimination reaction. The …
Number of citations: 2 pubs.rsc.org
GS Duruskari, AR Asgarova, KN Aliyeva… - Russian Journal of …, 2020 - Springer
3-Amino-5-phenyl-1,3-thiazolidin-2-iminium bromide was synthesized for the first time by reaction of (1,2-dibromoethyl)benzene with thiosemicarbazide hydrochloride. Its condensation …
Number of citations: 3 link.springer.com
J Dakka, Y Sasson - The Journal of Organic Chemistry, 1989 - ACS Publications
Ring halogenation of «-substituted alkyl aromatic com-pounds in presence of Lewis acid catalysts is practically impossible due to competing alkylation, which usually leads to …
Number of citations: 14 pubs.acs.org
VR Lando, AL Monteiro - Organic Letters, 2003 - ACS Publications
A simple and efficient protocol for the preparation of functionalized styrenes is disclosed that employs the palladium-catalyzed cross-coupling reaction of arylboronic acids with vinyl …
Number of citations: 67 pubs.acs.org
TCS Resins - … co-Ethylvinylbenzene) and Modifications to the …, 1997 - escholarship.mcgill.ca
Amberlite XAD-4, the commercial forro of poly (divinylbenzene-coethylvinylbenzene), was modified by bromohydration and bromination of its pendant vinylbenzene groups. The …
Number of citations: 4 escholarship.mcgill.ca
Z Yang, Y Yang, X Zhang, W Du, J Zhang… - AIChE …, 2022 - Wiley Online Library
Polyarylacetylene resins have received great attention due to their outstanding heat resistance, while the absence of an efficient method to produce their monomer, p‐diethynylbenzene …
Number of citations: 7 aiche.onlinelibrary.wiley.com
A Hay - The Journal of Organic Chemistry, 1960 - ACS Publications
9-Methyl-3, 9-diazabicyclo [4-Bl] nonan-4-one (I). A solu-tion of 11.1 g.(0.08 mole) of tropinone in 100 ml, of chloroform cooled to—5 in an ice-salt, bath was treated drop-wise with …
Number of citations: 159 pubs.acs.org
S WANG, Y CHEN, S ZHAO, J XIE - Acta Chimica Sinica, 1989 - sioc-journal.cn
The alklaloid conaconitine (I), and N, N-bis (methylcarbamyl)-methylamine, tris (methylcarbamyl) amine, 1-(1-bromoethyl)-4-(1, 2-dibromoethyl) benzene and the known compound p-…
Number of citations: 2 sioc-journal.cn

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